molecular formula C21H25N5O2 B2928490 8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 938856-29-2

8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2928490
CAS RN: 938856-29-2
M. Wt: 379.464
InChI Key: JFCXQATYBXGKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
BenchChem offers high-quality 8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphodiesterase Inhibition

This compound may serve as a selective inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. By inhibiting specific PDEs, it can modulate the intracellular levels of cyclic nucleotides, such as cAMP and cGMP, which are vital for various physiological processes including vasodilation, platelet aggregation, and lipolysis .

Neuroprotective Agent

The structure of this compound suggests potential neuroprotective properties. It could be used to prevent neuronal death in conditions like Alzheimer’s disease, Parkinson’s disease, and stroke. This application would be based on its ability to modulate purinergic receptors, which are implicated in neurodegeneration and neuroinflammation .

Anti-inflammatory Activity

Given its chemical structure, this compound might exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This could make it a candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Oncology Research

The compound’s ability to influence purine signaling pathways suggests a potential application in oncology research. It could be used to study tumor cell proliferation, apoptosis, and angiogenesis, which are processes influenced by purine derivatives .

Cardiovascular Therapeutics

As a PDE inhibitor, this compound could have therapeutic applications in cardiovascular diseases. It might be used to treat conditions like heart failure and pulmonary hypertension by improving cardiac contractility and reducing vascular resistance .

Metabolic Disorders

The compound could be investigated for its effects on metabolic pathways, potentially serving as a therapeutic agent for metabolic disorders such as diabetes and obesity. Its role in regulating cAMP and cGMP levels might influence glucose and lipid metabolism .

Smooth Muscle Relaxation

Research could explore the use of this compound in smooth muscle relaxation, which has implications for treating conditions like asthma, where bronchodilation is required, or for alleviating gastrointestinal spasms .

Urology Applications

The compound’s potential effects on smooth muscle could extend to urological applications, such as treating overactive bladder or benign prostatic hyperplasia, by relaxing the detrusor muscle and improving urinary flow .

properties

IUPAC Name

4,7-dimethyl-2-[(3-methylphenyl)methyl]-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-13(2)10-24-15(4)11-25-17-18(22-20(24)25)23(5)21(28)26(19(17)27)12-16-8-6-7-14(3)9-16/h6-9,11,13H,10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCXQATYBXGKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CC(C)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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